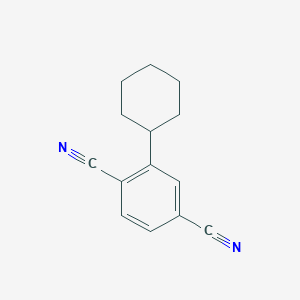
2-Cyclohexylterephthalonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexylterephthalonitrile is an organic compound with the molecular formula C14H14N2 It is a derivative of terephthalonitrile, where one of the hydrogen atoms on the benzene ring is replaced by a cyclohexyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexylterephthalonitrile typically involves the reaction of terephthalonitrile with cyclohexyl halides under specific conditions. One common method is the nucleophilic substitution reaction where terephthalonitrile reacts with cyclohexyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is then purified through recrystallization or distillation techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Cyclohexylterephthalonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Cyclohexylterephthalic acid.
Reduction: 2-Cyclohexylterephthalamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-Cyclohexylterephthalonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural properties.
Industry: Utilized in the production of polymers and advanced materials.
Mécanisme D'action
The mechanism by which 2-Cyclohexylterephthalonitrile exerts its effects depends on the specific application. In chemical reactions, the nitrile groups can act as electrophiles, participating in various nucleophilic addition reactions. The cyclohexyl group can influence the compound’s reactivity and stability by providing steric hindrance and altering electronic properties.
Comparaison Avec Des Composés Similaires
Terephthalonitrile: The parent compound without the cyclohexyl group.
Cyclohexylbenzene: A similar compound where the nitrile groups are replaced by hydrogen atoms.
Cyclohexylbenzonitrile: A compound with a single nitrile group and a cyclohexyl group.
Uniqueness: 2-Cyclohexylterephthalonitrile is unique due to the presence of both nitrile groups and a cyclohexyl group, which imparts distinct chemical and physical properties. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propriétés
Numéro CAS |
192128-43-1 |
|---|---|
Formule moléculaire |
C14H14N2 |
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
2-cyclohexylbenzene-1,4-dicarbonitrile |
InChI |
InChI=1S/C14H14N2/c15-9-11-6-7-13(10-16)14(8-11)12-4-2-1-3-5-12/h6-8,12H,1-5H2 |
Clé InChI |
KTTURLABMRFLND-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C2=C(C=CC(=C2)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phosphonic acid, [3-(phenylmethoxy)-1-propynyl]-, diethyl ester](/img/structure/B15163934.png)
![3-[[5-(3-Nitrophenyl)furan-2-yl]methylidene]pentane-2,4-dione](/img/structure/B15163939.png)
![Ethyl 9-[(oxan-2-yl)oxy]non-2-enoate](/img/structure/B15163946.png)
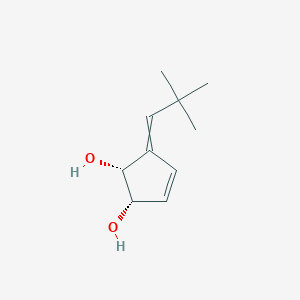
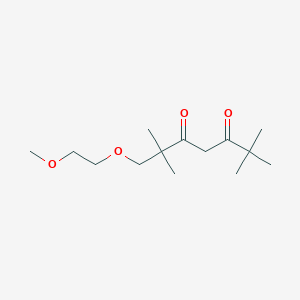
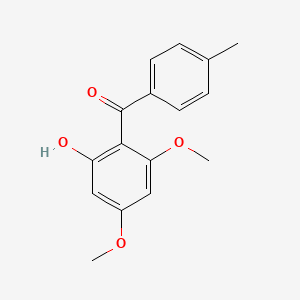
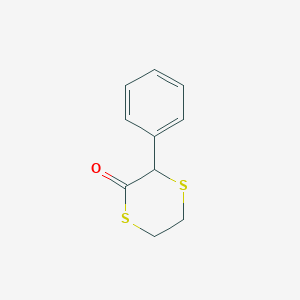
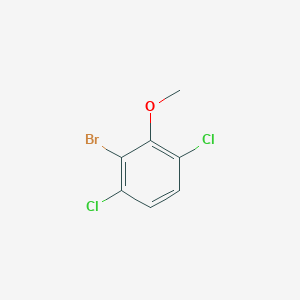

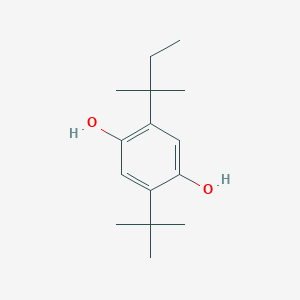
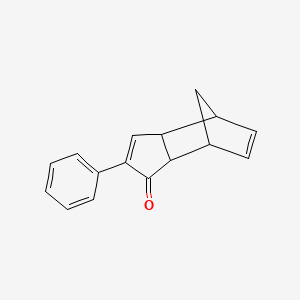
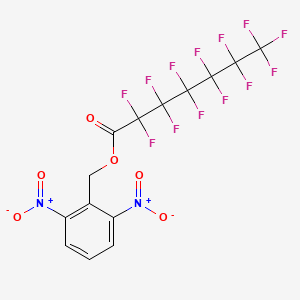
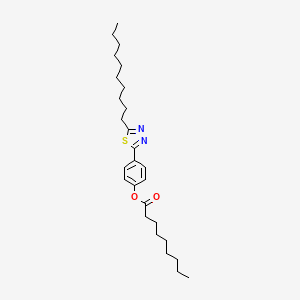
![3-(Benzyloxy)-8-methyl-1-oxaspiro[4.5]dec-6-en-2-ol](/img/structure/B15164040.png)
